molecular formula C24H35N3O4 B6006146 1-[3-[2-[[ethyl(pyridin-4-ylmethyl)amino]methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol

1-[3-[2-[[ethyl(pyridin-4-ylmethyl)amino]methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol

Cat. No.: B6006146
M. Wt: 429.6 g/mol
InChI Key: ZJBADSCNWZSKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-[2-[[ethyl(pyridin-4-ylmethyl)amino]methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol is a complex organic compound with a diverse range of applications in scientific research. This compound features a piperidine ring, a pyridine ring, and a phenoxy group, making it a unique molecule with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[2-[[ethyl(pyridin-4-ylmethyl)amino]methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol typically involves multiple steps. The process begins with the preparation of the core piperidine structure, followed by the introduction of the pyridine and phenoxy groups. Common reagents used in these reactions include ethylamine, pyridine, and methoxyphenol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-[2-[[ethyl(pyridin-4-ylmethyl)amino]methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

1-[3-[2-[[ethyl(pyridin-4-ylmethyl)amino]methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-[2-[[ethyl(pyridin-4-ylmethyl)amino]methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine structures.

    Pyridine Derivatives: Molecules containing pyridine rings.

    Phenoxy Compounds: Compounds with phenoxy groups.

Uniqueness

1-[3-[2-[[ethyl(pyridin-4-ylmethyl)amino]methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol is unique due to its combination of piperidine, pyridine, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-[2-[[ethyl(pyridin-4-ylmethyl)amino]methyl]-4-methoxyphenoxy]-2-hydroxypropyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O4/c1-3-26(15-19-6-10-25-11-7-19)16-20-14-23(30-2)4-5-24(20)31-18-22(29)17-27-12-8-21(28)9-13-27/h4-7,10-11,14,21-22,28-29H,3,8-9,12-13,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBADSCNWZSKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)CC2=C(C=CC(=C2)OC)OCC(CN3CCC(CC3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.